molecular formula C11H15NO3 B8463101 1-(4-Methoxy-butyl)-4-nitro-benzene

1-(4-Methoxy-butyl)-4-nitro-benzene

Cat. No.: B8463101
M. Wt: 209.24 g/mol
InChI Key: YFEZMPRCOONSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-butyl)-4-nitro-benzene is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a 4-methoxy-butyl chain (-OCH₂CH₂CH₂CH₂-) as a substituent.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(4-methoxybutyl)-4-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-15-9-3-2-4-10-5-7-11(8-6-10)12(13)14/h5-8H,2-4,9H2,1H3

InChI Key

YFEZMPRCOONSFD-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds :

3-Methoxy-4-(4-nitrobenzyl) (CAS RN: N/A)

  • Structure : Nitro group at para position; methoxy at meta, benzyl group at position 3.
  • Differences : The benzyl group introduces steric bulk compared to the linear methoxy-butyl chain in the target compound. The meta-methoxy group alters electronic effects (less conjugation with nitro group).
  • Reactivity : Likely undergoes nucleophilic substitution at the benzyl position, whereas the methoxy-butyl chain may participate in ether cleavage or oxidation.

1-(1H-Benzimidazol-2-yl)-4-nitro-benzene dimethylformamide solvate Structure: Nitrobenzene fused to a benzimidazole ring. Differences: The benzimidazole moiety adds aromaticity and hydrogen-bonding capacity, contrasting with the flexible methoxy-butyl chain. Properties: Exhibits π-π stacking and N–H⋯O hydrogen bonding, enhancing crystalline stability. The target compound’s longer alkyl chain may reduce crystallinity but improve solubility in nonpolar solvents.

1-(1-Bromo-ethyl)-4-nitro-benzene

  • Structure : Bromoethyl substituent at the para position.
  • Differences : Bromine’s electronegativity increases susceptibility to nucleophilic substitution (e.g., SN2), whereas the methoxy-butyl group’s ether linkage resists such reactions but may undergo acid-catalyzed cleavage.

4-Nitrobenzyl bromide (CAS RN: 100-11-8)

  • Structure : Bromomethyl group attached to nitrobenzene.
  • Differences : Shorter chain (methyl vs. butyl) reduces lipophilicity. The bromine atom enhances electrophilicity, making it a key intermediate in cross-coupling reactions.

1-Methoxy-4-(2-nitrovinyl)benzene (CAS RN: 3179-10-0)

  • Structure : Nitrovinyl group introduces conjugation and a planar structure.
  • Differences : The nitrovinyl group enables extended π-conjugation, affecting UV-Vis absorption. The methoxy-butyl chain in the target compound lacks such conjugation but may improve thermal stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/Stability Solubility Trends
1-(4-Methoxy-butyl)-4-nitro-benzene ~225 (estimated) Methoxy-butyl, -NO₂ Likely low m.p. due to alkyl chain High in organic solvents (e.g., DCM, THF)
3-Methoxy-4-(4-nitrobenzyl) ~257 Methoxy, nitrobenzyl Higher m.p. (crystalline) Moderate in polar aprotic solvents
4-Nitrobenzyl bromide 216.04 Bromomethyl, -NO₂ 72–74°C Soluble in acetone, less in water
1-Methoxy-4-(2-nitrovinyl)benzene 193.17 Nitrovinyl, methoxy Not reported High in dichloromethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.